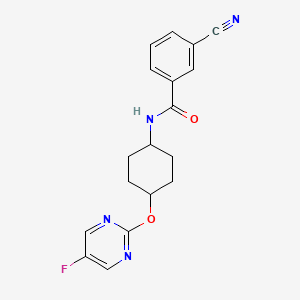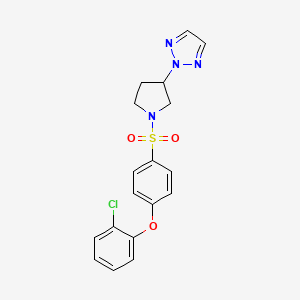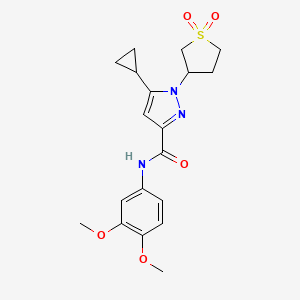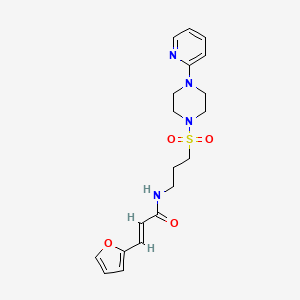![molecular formula C20H19F3N2O3 B2390462 2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921836-40-0](/img/structure/B2390462.png)
2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a trifluoromethyl group, a benzamide group, and a tetrahydrobenzo[b][1,4]oxazepin ring. The trifluoromethyl group is prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . The benzamide group is a common motif in pharmaceutical chemistry with various biological activities. The tetrahydrobenzo[b][1,4]oxazepin ring is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms, which is less common but can be found in some bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the trifluoromethyl group, the benzamide group, and the tetrahydrobenzo[b][1,4]oxazepin ring. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group, the benzamide group, and the tetrahydrobenzo[b][1,4]oxazepin ring. For example, the trifluoromethyl group could enhance the lipophilicity and bioavailability of the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activities
Research involving the synthesis of complex organic molecules, including those with benzoxazepine cores and trifluoromethyl groups, often targets the development of new anticancer agents. For example, compounds have been designed and synthesized for evaluation against various cancer cell lines, showing promising anticancer activity in vitro. These studies highlight the potential of such compounds in cancer treatment research, contributing to the development of novel therapeutic agents (Ravinaik et al., 2021).
Antimicrobial Applications
Compounds with benzimidazole, oxazepine, and related heterocyclic structures have been synthesized and evaluated for their antimicrobial properties. Novel compounds demonstrate moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This research signifies the potential of such molecules in developing new antimicrobial agents to combat resistant microbial infections (Jadhav et al., 2017).
Drug Synthesis and Molecular Interaction Studies
The synthesis of heterocyclic compounds incorporating the trifluoromethyl group is of interest in drug synthesis and molecular interaction studies. These compounds can serve as building blocks for developing new drugs with improved efficacy and pharmacokinetic properties. Studies involving the synthesis and characterization of these molecules contribute to a better understanding of their chemical behavior and potential therapeutic applications (Ge et al., 2007).
Materials Science and Coordination Chemistry
In materials science and coordination chemistry, compounds with complex organic structures are explored for their potential in creating new materials with unique properties. For instance, research on coordination chemistry involving nitrogen heterocyclic compounds can lead to the development of materials with specific magnetic, electronic, or catalytic properties, expanding the possibilities in material science and nanotechnology applications (Schick et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
The future directions for the study of this compound would likely involve further investigation into its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations into its mechanism of action, and evaluations of its safety and efficacy in relevant models .
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-19(2)11-28-16-9-8-12(10-15(16)25(3)18(19)27)24-17(26)13-6-4-5-7-14(13)20(21,22)23/h4-10H,11H2,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEQUKSFLHXRKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione](/img/structure/B2390379.png)




![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2390388.png)

![3-(4-Methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2390394.png)




![4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390399.png)
![N-(3-cyanophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390402.png)